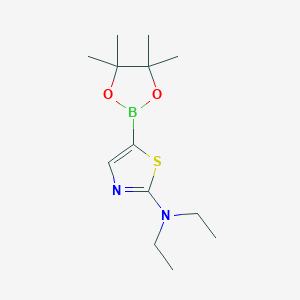
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as TFB-TAM, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Additionally, future directions of TFB-TAM research will be discussed.
Scientific Research Applications
Hydroxamic Acids as Defence Chemicals in Agriculture
Hydroxamic acids, structurally related to the query compound through their hydroxy and amide functionalities, have been extensively studied for their role in plant defense mechanisms against pests and diseases. These compounds are crucial in the defence of cereals against various biotic stressors, suggesting that N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide could be researched for similar agricultural applications, such as pest and disease resistance in crops (Niemeyer, 1988).
Antihyperglycemic Agents in Medicinal Chemistry
Compounds with benzamide derivatives have been explored for their potential as antidiabetic agents. For example, a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared in search of new antidiabetic agents, leading to the identification of potent candidates for the treatment of diabetes mellitus. This highlights the possibility of exploring N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide for similar medicinal chemistry applications, particularly in the realm of metabolic disorders (Nomura et al., 1999).
Synthesis and Structural Studies
Research into the synthesis and application of various benzamide derivatives in materials science and organic synthesis could offer insights into the methodologies that might be applicable to N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide. For instance, superelectrophilic amidomethylation of aromatics using N-hydroxymethylphthalimide in trifluoromethanesulfonic acid demonstrates advanced synthetic techniques that could potentially be adapted for the synthesis or functionalization of the target compound (Olah et al., 1993).
properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)26-13-7-5-12(6-8-13)16(23)22-11-17(24)9-10-25-15-4-2-1-3-14(15)17/h1-8,24H,9-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWWGVUCIFRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone](/img/structure/B2453964.png)



![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)
![[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B2453974.png)




![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453982.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2453984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2453985.png)